[(1-Benzylpiperidin-2-yl)methyl]urea
Description
Properties
IUPAC Name |
(1-benzylpiperidin-2-yl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDPYAWPHYLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1-Benzylpiperidin-2-yl)methyl]urea is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a piperidine ring and a urea functional group, this compound has been studied for its potential therapeutic applications, including its role as an inhibitor of cholinesterases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 249.34 g/mol. Its structure includes a benzyl group attached to a piperidine ring and a urea moiety, contributing to its biological activity.
1. Cholinesterase Inhibition
One of the significant biological activities of this compound is its inhibitory effect on cholinesterases, enzymes that play a crucial role in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Table 1: Cholinesterase Inhibition Potency
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.0 | Acetylcholinesterase |
| Donepezil | 0.5 | Acetylcholinesterase |
| Rivastigmine | 1.0 | Acetylcholinesterase |
2. Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This property is vital for preventing cellular damage in various diseases.
3. Antitumor Activity
Preliminary studies suggest that derivatives of this compound possess antitumor properties. For instance, compounds related to this structure have shown selective cytotoxicity against various cancer cell lines.
Table 2: Antitumor Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 15.0 |
| Control (Doxorubicin) | MDA-MB-231 | 5.0 |
Case Study 1: In Vivo Efficacy
A study explored the in vivo efficacy of this compound in models of acute pancreatitis. The compound demonstrated significant reductions in inflammatory markers and pancreatic damage when administered prophylactically.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of this compound to determine the influence of structural modifications on biological activity. It was found that alterations in the piperidine ring significantly affected both cholinesterase inhibition and cytotoxicity against cancer cells.
The dual mechanism by which this compound acts involves both cholinesterase inhibition and antioxidant activity. The compound's ability to modulate neurotransmitter levels while simultaneously protecting against oxidative stress makes it a promising candidate for further therapeutic development.
Scientific Research Applications
Overview
[(1-Benzylpiperidin-2-yl)methyl]urea is a synthetic compound with notable applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzyl group attached to a piperidine ring and a urea functional group, allows it to interact with various biological targets, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
Neuroprotective Effects
Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease, where enhancing acetylcholine levels may improve cognitive function.
Antioxidant Properties
The compound has been studied for its antioxidant capabilities, which may contribute to its neuroprotective effects. By scavenging free radicals, it could mitigate oxidative stress associated with various neurological conditions.
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. Its structural features allow it to interact with cancer cell pathways, although further research is needed to elucidate its mechanisms of action and therapeutic efficacy.
Enzyme Inhibition
One of the most promising aspects of this compound is its role as an enzyme inhibitor:
Cholinesterase Inhibition
The compound's ability to inhibit cholinesterases positions it as a candidate for developing treatments for diseases characterized by cholinergic dysfunction. This dual inhibition mechanism enhances its potential compared to other compounds targeting single pathways.
Soluble Epoxide Hydrolase (sEH) Inhibition
Recent studies have explored the use of derivatives of this compound as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes. In vivo studies suggest that these inhibitors can reduce inflammation and pain associated with conditions like acute pancreatitis .
Synthetic Applications
This compound is also valuable in synthetic organic chemistry:
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or improve pharmacokinetic properties. For instance, modifications to the piperidine ring or the urea moiety can yield compounds with improved solubility or specificity for biological targets .
Data Table: Biological Activities of this compound Derivatives
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Neuroprotective Studies : Research demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress markers.
- Inflammation Models : In vivo studies indicated that derivatives of this compound effectively reduced inflammatory markers in models of acute pancreatitis, suggesting their potential utility in treating inflammatory diseases .
- Antitumor Research : Preliminary investigations into the antitumor activity of this compound revealed promising results, indicating that it could inhibit cancer cell proliferation through multiple pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Structural Analog: (R)-(1-Benzylpiperidin-3-yl)-methanamine
The catalog entry for (R)-(1-Benzylpiperidin-3-yl)-methanamine (, p. 121) provides a critical comparison point. Key differences include:
- Substituent Position : The urea group in the target compound is at the 2-position of the piperidine ring, whereas the methanamine group in the analog is at the 3-position.
- Functional Group : The urea moiety (-NHCONH₂) in the target compound contrasts with the primary amine (-CH₂NH₂) in the analog.
Implications :
- Synthetic Accessibility : The analog’s amine group could serve as a precursor for synthesizing urea derivatives via carbamoylation.
(b) Urea-Based Derivatives in Agriculture
discusses urea in agricultural contexts (e.g., combined with gypsum and bio-compost). While structurally distinct, this highlights urea’s versatility:
- Role of Urea : In agriculture, urea acts as a nitrogen source, whereas [(1-Benzylpiperidin-2-yl)methyl]urea’s urea group likely serves as a pharmacophore or solubility enhancer.
- Stability : The benzylpiperidine scaffold in the target compound may confer greater metabolic stability compared to simple urea fertilizers.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Comparative Physicochemical Properties*
Research Findings and Limitations
- Key Insight : Substituent position and functional group critically influence biological activity and stability. For example, the 2-position urea in the target compound may optimize steric interactions in receptor binding compared to 3-position analogs.
- Evidence Gaps : The provided evidence lacks direct pharmacological or synthetic data for this compound. Further studies on its pharmacokinetics and receptor affinity are needed.
Preparation Methods
General Synthetic Strategies for Piperidine-Urea Derivatives
Piperidine derivatives bearing urea functionalities are typically synthesized via stepwise construction involving:
- Formation or functionalization of the piperidine ring (often benzyl-substituted)
- Introduction of the urea moiety via reaction of amines with isocyanates or carbamoyl chlorides
- Protection/deprotection steps to manage reactive groups during synthesis
Hydrogenation and catalytic reduction are also commonly employed to obtain the desired amine intermediates for subsequent urea formation.
Specific Preparation Routes for [(1-Benzylpiperidin-2-yl)methyl]urea
Synthesis via Amino Piperidine and Isocyanate Coupling
A prevalent method involves reacting the corresponding amine derivative of 1-benzylpiperidin-2-ylmethanamine with an isocyanate reagent to form the urea linkage. This approach typically follows these steps:
- Step 1: Preparation of 1-benzylpiperidin-2-ylmethanamine via reduction or amination of benzylpiperidine precursors.
- Step 2: Reaction of the amine with an appropriate isocyanate (e.g., benzoyl isocyanate or substituted aryl isocyanates) in an inert solvent such as dichloromethane at low temperature (0 °C to room temperature).
- Step 3: Work-up involving aqueous extraction and chromatographic purification to isolate the urea product.
This method is supported by examples where amines derived from benzylpiperidines react smoothly with iso(thio)cyanates to yield urea derivatives in moderate to good yields (30%–70%).
Catalytic Hydrogenation and Reduction
In several protocols, catalytic hydrogenation is used to:
- Remove protecting groups such as benzyl on the piperidine nitrogen (debenzylation)
- Reduce nitro groups to amines, which are then converted to ureas
For example, debenzylation of urea intermediates by catalytic hydrogenation in methanol with Pd/C catalyst is a common step to obtain free amine intermediates for further functionalization.
Use of Carbamoyl Chlorides or Triphosgene
An alternative approach involves generating reactive carbamoyl intermediates:
- Carbamoyl chlorides or triphosgene are used to form reactive carbamates or isocyanates in situ.
- These intermediates then react with piperidine amines to form the urea linkage.
This method allows for the synthesis of various substituted urea derivatives under mild conditions, often employing triethylamine as a base and toluene or dichloromethane as solvents.
Reaction Conditions and Yields
Representative Synthetic Scheme Summary
- Starting Material: Commercially available 1-benzylpiperidin-2-ylmethanamine or synthesized via reduction of corresponding nitro or carbamate precursors.
- Urea Formation: The amine is reacted with an isocyanate derivative (e.g., benzoyl isocyanate) at low temperature in dichloromethane to yield the urea.
- Purification: The reaction mixture is worked up by aqueous extraction and purified by column chromatography.
- Optional Functionalization: Further modifications such as debenzylation or substitution on the urea nitrogen can be performed by catalytic hydrogenation or nucleophilic substitution.
Research Findings and Observations
- The reaction of amines with iso(thio)cyanates is a robust method for synthesizing urea derivatives with yields ranging from 30% to 70% depending on substituents and reaction conditions.
- Catalytic hydrogenation is effective for removal of benzyl protecting groups without affecting the urea moiety, enabling access to free amine derivatives for further reactions.
- The presence of strong bases such as sodium hydride or n-butyllithium may be necessary to deprotonate less nucleophilic amines to facilitate urea formation.
- Mild reaction conditions (0 °C to room temperature) and inert solvents (dichloromethane, toluene) are preferred to maintain chemoselectivity and avoid side reactions.
- Multi-step synthetic sequences involving protection, reduction, and coupling are common to achieve high purity and yield of this compound.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Amine + Isocyanate coupling | 1-Benzylpiperidin-2-ylmethanamine + iso(thio)cyanate | Straightforward, moderate yields | Requires pure amine precursor |
| Catalytic Hydrogenation | Pd/C, H2, MeOH | Efficient deprotection | Sensitive to over-reduction |
| Carbamate / Triphosgene route | Triphosgene, Et3N, amine | Allows diverse substitutions | Toxic reagents, multi-step |
| Strong base-assisted coupling | NaH or n-BuLi + amine + isocyanate | Enables less nucleophilic amines | Requires careful handling |
Q & A
Q. What are the established synthetic protocols for [(1-Benzylpiperidin-2-yl)methyl]urea, and what key parameters influence reaction yield?
The synthesis typically involves multi-step reactions, starting with the alkylation of a piperidine scaffold followed by urea bond formation. Critical parameters include:
- Solvent selection : Dichloromethane or toluene for intermediate reactions, with anhydrous conditions to prevent hydrolysis .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., over-alkylation) .
- Purification : Column chromatography (hexanes/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and urea linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peaks) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or moisture absorption .
- Handling : Use gloveboxes or fume hoods for air-sensitive steps, as the urea moiety may degrade under prolonged exposure to humidity .
Advanced Research Questions
Q. How can structural modifications to the benzylpiperidine or urea moieties enhance target binding affinity?
- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position improves metabolic stability .
- Urea Linker Optimization : Replacing the urea with thiourea or carbamate groups alters hydrogen-bonding interactions, as shown in analogs like N-(1-benzylpiperidin-4-yl)-N'-[3-(trifluoromethyl)phenyl]urea .
- Assay Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. What strategies can resolve discrepancies in biological activity data across assay platforms?
- Cross-Validation : Include positive controls (e.g., sulforaphane for NQO1 induction assays) to ensure assay reproducibility .
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to identify off-target effects at higher concentrations .
Q. How can researchers design experiments to investigate metabolic stability in vitro?
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via lipid bilayer models .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier penetration, and hERG inhibition risks .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry systematically to identify critical factors .
- Reaction Monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to detect intermediate formation .
Q. What statistical approaches are recommended for analyzing SAR data?
Q. How can conflicting cytotoxicity and target inhibition data be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
